2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol
Overview
Description
2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol is an organic compound with the molecular formula C13H20O. It is characterized by its unique structure, which includes two triple bonds and a hydroxyl group. This compound is also known by its IUPAC name, this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol typically involves the reaction of 2,2,8,8-tetramethyl-3,6-nonadiyne with a suitable hydroxylating agent. One common method is the hydroxylation of the corresponding alkyne using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bonds can be reduced to double or single bonds using hydrogenation reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.
Substitution: Reagents like SOCl2 or PBr3 are used under anhydrous conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alkyl halides.
Scientific Research Applications
2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the triple bonds can participate in various chemical reactions. These interactions can influence the compound’s biological activity and its effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol
- 1,3-Dineopentylidyne-2-propanol
Uniqueness
2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol is unique due to its specific arrangement of triple bonds and the presence of a hydroxyl group. This structure imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
IUPAC Name |
2,2,8,8-tetramethylnona-3,6-diyn-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-12(2,3)9-7-11(14)8-10-13(4,5)6/h11,14H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZASKNUKKURJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC(C#CC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463325 | |
Record name | 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70463325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50428-39-2 | |
Record name | 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70463325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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